

Application Notes and Protocols for Fulvestrant-9-sulfone-d3 in Drug Development

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Compound of Interest

Compound Name: Fulvestrant-9-sulfone-d3

Cat. No.: B15598894

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Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), inhibiting its dimerization, and promoting its degradation, thereby blocking estrogen signaling pathways crucial for tumor growth.[4][5] The clinical development and therapeutic drug monitoring of fulvestrant necessitate highly accurate and precise bioanalytical methods to quantify the drug and its metabolites in biological matrices.

Fulvestrant-9-sulfone-d3 is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of fulvestrant.[6][7] Due to its structural similarity and mass difference from the unlabeled analyte, **Fulvestrant-9-sulfone-d3** serves as an ideal internal standard in mass spectrometry-based quantitative assays.[6] These application notes provide detailed protocols for the use of **Fulvestrant-9-sulfone-d3** in the quantitative analysis of fulvestrant, a critical process in clinical and preclinical research.

Application Note 1: Quantitative Bioanalysis of Fulvestrant

Principle:

The accurate quantification of fulvestrant in complex biological matrices such as plasma or serum is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during clinical

trials. The recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Fulvestrant-9-sulfone-d3**, is crucial. The SIL-IS is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte (fulvestrant) and experiences similar ionization and matrix effects in the mass spectrometer source. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample extraction, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification.^[6]

Advantages of Using **Fulvestrant-9-sulfone-d3** as an Internal Standard:

- **Correction for Matrix Effects:** Compensates for ion suppression or enhancement caused by other components in the biological matrix.
- **Improved Precision and Accuracy:** Accounts for variability during sample preparation and analysis.
- **Similar Physicochemical Properties:** Behaves almost identically to the analyte during extraction and chromatography, ensuring reliable tracking.
- **Distinct Mass-to-Charge Ratio (m/z):** Easily differentiated from the analyte by the mass spectrometer.

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the determination of fulvestrant concentrations in human plasma for pharmacokinetic analysis in clinical trials.

1. Materials and Reagents:

- Fulvestrant reference standard
- **Fulvestrant-9-sulfone-d3** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 96-well collection plates
- Analytical balance, vortex mixer, centrifuge

2. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Separately weigh and dissolve fulvestrant and **Fulvestrant-9-sulfone-d3** in methanol to prepare 1 mg/mL primary stock solutions.
- Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Internal Standard (IS) Working Solution: Dilute the **Fulvestrant-9-sulfone-d3** stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

- Aliquot 50 μ L of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.
- Add 150 μ L of the IS working solution (in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate plasma proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a clean 96-well collection plate.
- Inject 5-10 μ L of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrument Conditions (Hypothetical Parameters):

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM transitions should be optimized by infusing pure standards. See Table 2 for example transitions.

5. Data Analysis:

- Integrate the peak areas for both fulvestrant and **Fulvestrant-9-sulfone-d3**.
- Calculate the peak area ratio (Fulvestrant / **Fulvestrant-9-sulfone-d3**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of fulvestrant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

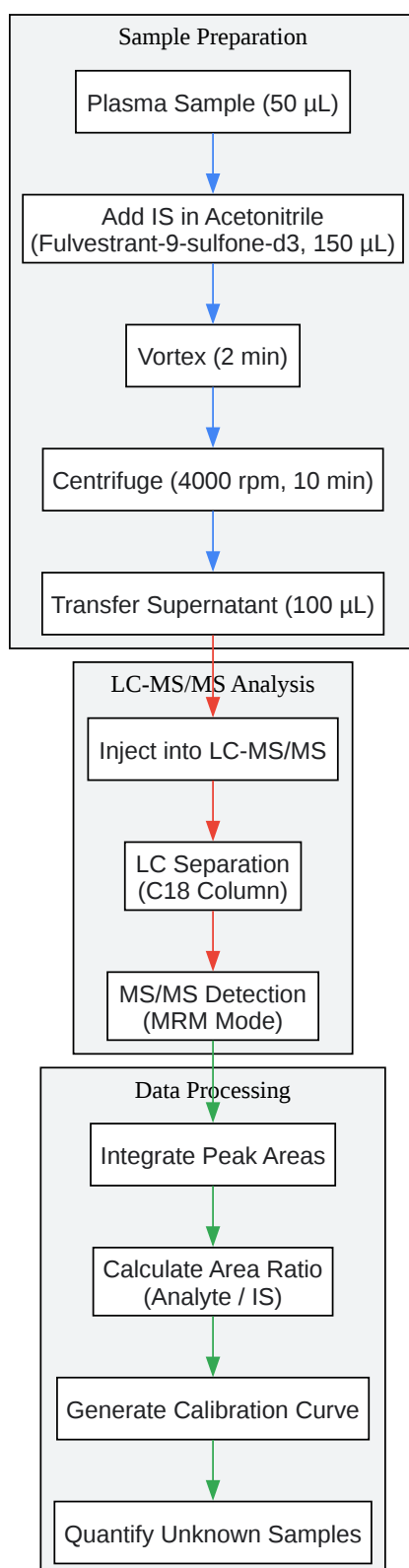
Table 1: Pharmacokinetic Parameters of Intramuscular Fulvestrant (250 mg dose)

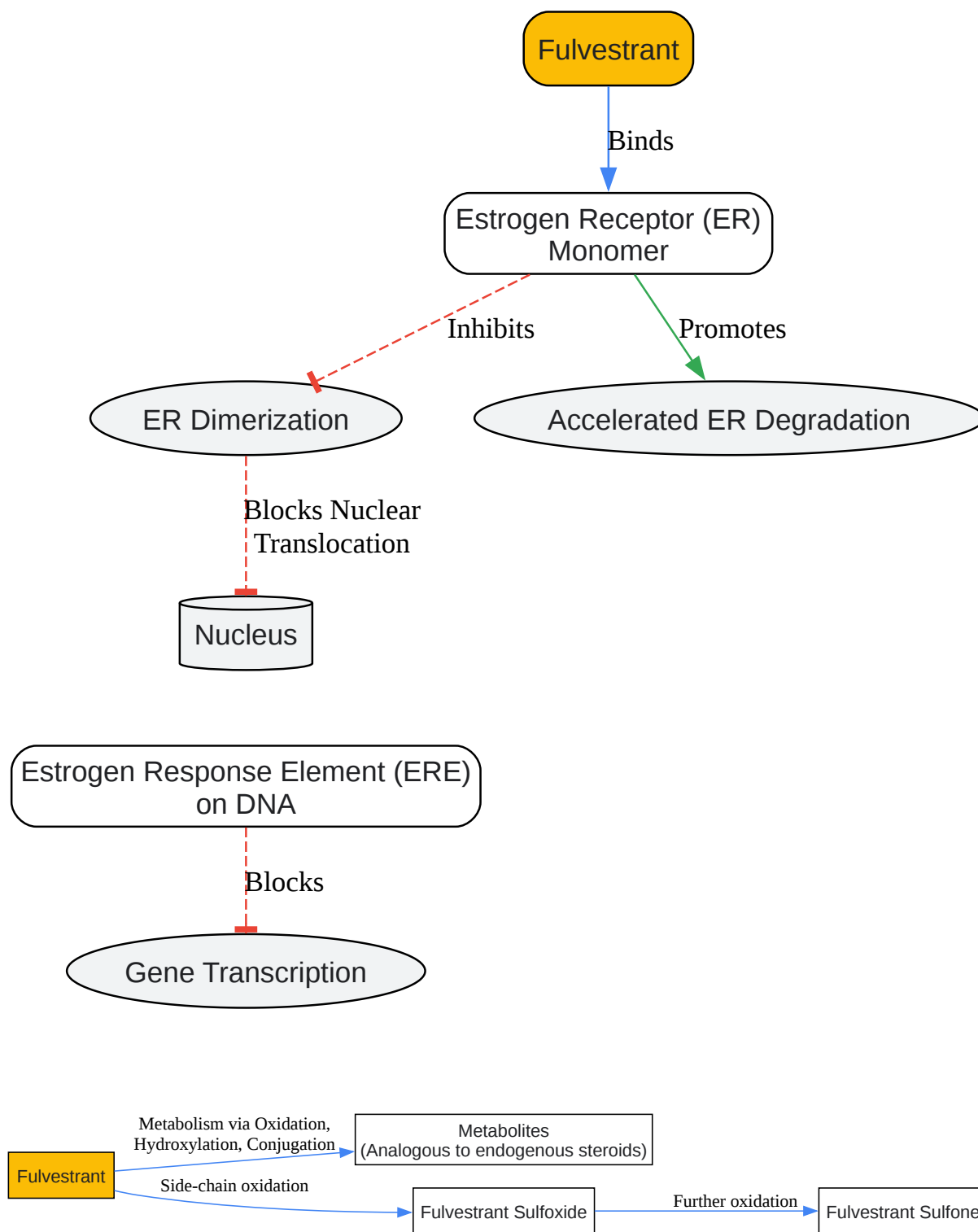
Parameter	Value	Unit	Reference
Time to Max Concentration (t _{max})	7.0	days	[8]
Max Concentration (C _{max})	8.2	µg/L	[8]
Min Concentration (C _{min})	2.6	µg/L	[8]
Area Under Curve (AUC ₂₈)	148	µg·day/L	[8]
Steady-State Trough Conc.	~6-9	µg/L	[8]
Volume of Distribution (V _{ss})	~3-5	L/kg	[9]
Plasma Protein Binding	99	%	[9]
Elimination Half-Life	40-50	days	[2]

Table 2: Hypothetical Mass Spectrometry Parameters for LC-MS/MS Analysis

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (eV)
Fulvestrant	607.3	413.2	25
Fulvestrant-9-sulfone-d3	626.8	413.2	25

Mandatory Visualizations





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